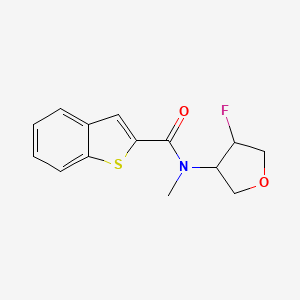

N-(4-氟氧杂环-3-基)-N-甲基-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

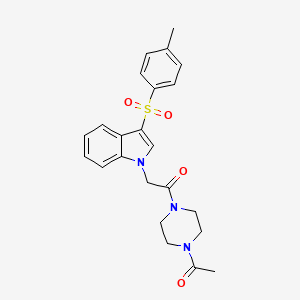

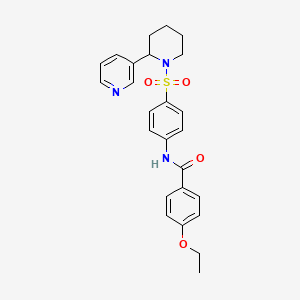

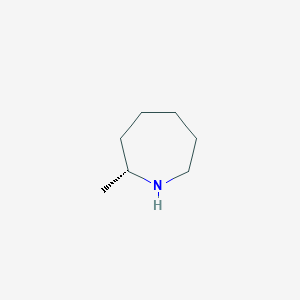

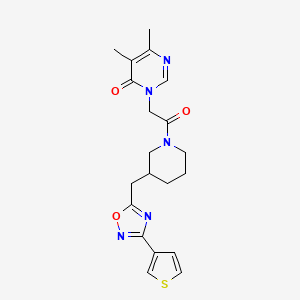

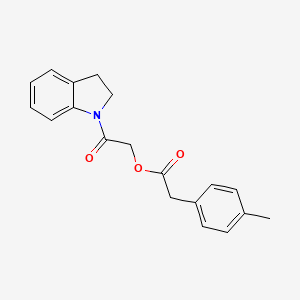

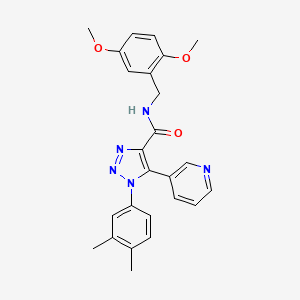

The synthesis of various benzamide and benzothiophene derivatives has been explored in the provided papers. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved crystallization from acetonitrile and X-ray analysis to determine its monoclinic P21/c space group . Another study described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . Additionally, a "one pot synthesis" method was offered for N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, starting with the reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and N,N'-carbonyldiimidazole . The continuous flow synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide was also reported, utilizing flow-based microreactors and in-line IR analytical protocols .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively analyzed using various techniques. Single crystal X-ray analysis was employed to determine the structure of the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate . Similarly, the crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . The molecular and crystal structures of a group of N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides were also studied by X-ray diffraction analysis . Another compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was characterized by X-ray single-crystal determination, revealing its monoclinic space group and molecular packing .

Chemical Reactions Analysis

The papers provided detail the chemical reactions involved in the synthesis of the compounds. The synthesis of benzamide derivatives involved direct acylation reactions , while the benzothiazine derivatives were synthesized through a "one pot synthesis" method involving initial reaction with N,N'-carbonyldiimidazole followed by amidation . The continuous flow synthesis described for the δ-opioid receptor agonist involved a sequence of reactions in microreactors with precise control over the initiation of the fourth input flow stream .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. The 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was analyzed for its inhibitory activity against hepatitis B, demonstrating nanomolar activity . The benzamide derivatives were examined for their hydrogen bonding interactions in the solution phase through UV-Vis absorption and NMR analyses, with one derivative showing colorimetric sensing of fluoride anions . The benzothiazine derivatives were discussed in terms of their 1H- and 13C-NMR spectra, as well as their electrospray ionization liquid chromato-mass spectra, and were found to have significant analgesic and anti-inflammatory properties . The cytotoxic and antioxidant activities of some new hydrazine carboxamide derivatives were evaluated, with specific derivatives showing activity in these assays .

科学研究应用

代谢谱分析和处置

N-(4-氟氧杂环-3-基)-N-甲基-1-苯并噻吩-2-甲酰胺作为 SB-649868(一种食欲素受体拮抗剂)研究的一部分,被调查其在人体中的处置和代谢。该研究重点介绍了其主要通过粪便排泄代谢,而尿液排泄最少,强调了 M98 和 M25 等代谢物在其药代动力学特征中的作用。这项研究强调了了解代谢途径对于开发药理活性化合物的重要性 (Renzulli 等人,2011).

暴饮暴食中的作用

另一项研究探讨了 SB-649868 对大鼠暴饮暴食模型中强迫性食物消耗的影响。研究结果表明,对 SB-649868 靶向的食欲素受体的拮抗作用可能为治疗具有强迫性摄入成分的饮食失调提供一种新方法,突出了此类化合物在与摄食行为相关的精神疾病中的治疗潜力 (Piccoli 等人,2012).

氟-18 标记类似物的开发

对与 N-(4-氟氧杂环-3-基)-N-甲基-1-苯并噻吩-2-甲酰胺具有结构相似性的 WAY 100635 的氟-18 标记类似物开发的研究提供了此类化合物在神经影像学中的潜力的见解。这些研究有助于了解神经药代动力学和神经系统疾病的诊断工具的开发 (Lang 等人,1999).

合成和生物活性

进一步的研究集中于相关化合物的合成和生物活性,例如 N-(二茂铁甲基)苯甲酰胺衍生物,它们对癌细胞系表现出细胞毒性作用。这些研究证明了 N-(4-氟氧杂环-3-基)-N-甲基-1-苯并噻吩-2-甲酰胺及其类似物在药物化学和药物开发中的广泛应用 (Kelly 等人,2007).

作用机制

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is particularly important in drug discovery, where understanding the mechanism of action can guide the design of new drugs.

安全和危害

属性

IUPAC Name |

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-16(11-8-18-7-10(11)15)14(17)13-6-9-4-2-3-5-12(9)19-13/h2-6,10-11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDRDSBIFZOKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B3018589.png)

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)

![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)

![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)